molecular formula C22H25N3O6S B5055626 ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5055626
M. Wt: 459.5 g/mol
InChI Key: ISCZMLBQNMRWNY-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an ester (carboxylate), an amine, a nitro group, and a morpholine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and benzothiophene ring systems would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound contains several reactive sites. The ester could undergo hydrolysis or transesterification. The amine could participate in acid-base reactions or could be acylated. The nitro group could be reduced to an amine .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The morpholine ring is a common feature in many drugs and could play a role in binding to biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-2-31-22(27)19-15-5-3-4-6-18(15)32-21(19)23-20(26)16-13-14(25(28)29)7-8-17(16)24-9-11-30-12-10-24/h7-8,13H,2-6,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZMLBQNMRWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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